tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate

Description

IUPAC Nomenclature and Systematic Classification

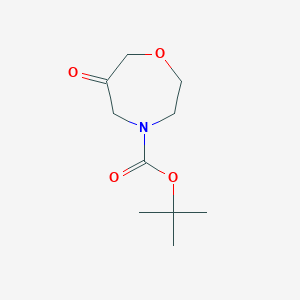

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic naming systems. The complete IUPAC designation is tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate, which systematically describes each structural component. The name begins with the tert-butyl substituent, indicating the presence of a tertiary butyl group attached through an ester linkage. The core heterocyclic system is designated as 1,4-oxazepane, signifying a seven-membered saturated ring containing oxygen at position 1 and nitrogen at position 4. The numerical prefix "6-oxo" specifies the location of a ketone functional group at the sixth carbon position of the ring system. Finally, the suffix "4-carboxylate" indicates the presence of an ester functional group attached to the nitrogen atom at position 4.

According to established heterocyclic classification systems, this compound belongs to the broader category of saturated seven-membered rings containing two heteroatoms. The oxazepane classification places it within the nitrogen-oxygen heterocyclic family, distinguishing it from purely nitrogen-containing azepanes or oxygen-containing oxepanes. The molecular structure can be represented through multiple chemical notation systems, including the Simplified Molecular Input Line Entry System representation: O=C(N(C1)CCOCC1=O)OC(C)(C)C. The International Chemical Identifier provides an additional systematic description: InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-4-5-14-7-8(12)6-11/h4-7H2,1-3H3.

Molecular Architecture: Seven-Membered Oxazepane Ring System

The seven-membered oxazepane ring system represents a fundamental structural motif in heterocyclic chemistry, characterized by specific geometric and electronic properties. The ring contains seven carbon atoms with heteroatom substitution at positions 1 and 4, creating a unique spatial arrangement that influences both conformational behavior and chemical reactivity. Seven-membered heterocyclic systems generally exhibit increased flexibility compared to their five- and six-membered counterparts, leading to multiple accessible conformations and dynamic equilibria in solution. The presence of both nitrogen and oxygen heteroatoms introduces distinct electronic effects, with the nitrogen atom serving as both a hydrogen bond acceptor and a site for electrophilic attack, while the oxygen atom primarily functions as an electron-withdrawing element.

The carbonyl group at position 6 significantly influences the ring's electronic distribution and conformational preferences. This ketone functionality introduces planar geometry at the carbonyl carbon, potentially restricting local ring flexibility and creating opportunities for hydrogen bonding interactions. The positioning of this carbonyl group within the seven-membered framework is particularly significant, as it can participate in intramolecular interactions that stabilize specific conformational states. Research on related oxazepane systems has demonstrated that carbonyl substituents can dramatically affect ring pucker and overall molecular geometry.

The tert-butyl carboxylate group attached to the nitrogen atom serves multiple structural functions. The bulky tert-butyl group introduces significant steric hindrance, potentially influencing both conformational preferences and chemical reactivity patterns. The ester linkage provides additional electronic delocalization opportunities while maintaining synthetic versatility for further chemical transformations. The combination of these structural elements creates a complex three-dimensional architecture that balances conformational flexibility with specific geometric constraints.

Crystallographic Characterization and Conformational Analysis

Crystallographic studies of structurally related oxazepane compounds have provided valuable insights into the conformational behavior of seven-membered heterocyclic systems. Research on benzo-fused oxazepine derivatives has consistently revealed that seven-membered oxazepane rings adopt twist-chair conformations in the solid state. These investigations employed X-ray crystallography to determine precise molecular geometries, revealing specific torsion angles that characterize the twist-chair arrangement. In related compounds, torsion angles such as C12—C13—N2—C7 = −3.2 degrees and C8—C11—O1—C12 = −78.33 degrees exemplify the geometric parameters associated with this conformational preference.

The twist-chair conformation represents an optimal balance between ring strain minimization and steric interaction reduction. This conformational state allows the seven-membered ring to adopt a puckered geometry that alleviates angle strain while maintaining reasonable bond distances and angles throughout the ring system. Computational modeling studies have corroborated these crystallographic observations, suggesting that the twist-chair conformation represents the global minimum energy structure for most oxazepane derivatives. The conformational analysis reveals that the flexibility inherent in seven-membered rings allows for relatively facile interconversion between different puckered forms, with energy barriers typically ranging from 5 to 15 kilocalories per mole.

Temperature-dependent nuclear magnetic resonance studies have provided additional insights into the dynamic behavior of oxazepane ring systems. These investigations demonstrate that ring inversion processes occur on timescales that are accessible to nuclear magnetic resonance spectroscopy, allowing direct observation of conformational exchange phenomena. The activation energies for ring inversion processes in oxazepane systems are generally lower than those observed in cycloheptane analogs, reflecting the influence of heteroatom substitution on conformational dynamics.

Comparative Structural Analysis with Related Oxazepane Derivatives

Comparative analysis of this compound with related derivatives reveals important structure-activity relationships within this chemical class. The positional isomer tert-butyl 7-oxo-1,4-oxazepane-4-carboxylate, bearing the same molecular formula C₁₀H₁₇NO₄ but with the carbonyl group relocated to position 7, provides a direct comparison for understanding positional effects on molecular properties. This isomeric relationship demonstrates how subtle changes in functional group positioning can significantly influence both chemical behavior and biological activity profiles.

Table 1: Comparative Analysis of Oxazepane Derivatives

| Compound | CAS Number | Molecular Formula | Carbonyl Position | Molecular Weight |

|---|---|---|---|---|

| This compound | 748805-97-2 | C₁₀H₁₇NO₄ | Position 6 | 215.25 |

| tert-Butyl 7-oxo-1,4-oxazepane-4-carboxylate | 777078-01-0 | C₁₀H₁₇NO₄ | Position 7 | 215.25 |

| 1,4-Oxazepane | 5638-60-8 | C₅H₁₁NO | None | 101.149 |

The unsubstituted 1,4-oxazepane parent compound serves as a fundamental reference point for understanding the electronic and steric effects introduced by functional group substitution. With a molecular formula of C₅H₁₁NO and molecular weight of 101.149 daltons, this parent heterocycle exhibits the basic structural features common to all oxazepane derivatives. The introduction of carbonyl and carboxylate functionalities significantly increases molecular complexity while providing additional sites for intermolecular interactions and chemical transformations.

Research on 1,4-oxazepane-2,5-diones has revealed additional structural motifs within this heterocyclic family. These compounds, containing carbonyl groups at both positions 2 and 5, represent a distinct structural class with unique synthetic challenges and biological properties. The presence of multiple carbonyl groups introduces additional conformational constraints while creating opportunities for enhanced intermolecular interactions. Studies on natural products containing 1,4-oxazepane-2,5-dione cores, such as serratin isolated from Serratia marcescens, have highlighted the biological relevance of these structural frameworks.

The synthetic accessibility of various oxazepane derivatives depends critically on ring formation strategies and functional group compatibility. Seven-membered ring formation presents unique challenges compared to smaller ring systems, requiring specialized synthetic methodologies to achieve efficient cyclization. Diazocarbonyl chemistry has emerged as a particularly effective approach for accessing functionalized oxazepane scaffolds, providing routes to both azepane and oxepane ring systems with diverse substitution patterns. These synthetic studies have demonstrated that careful consideration of protecting group strategies and cyclization conditions is essential for successful preparation of complex oxazepane derivatives.

Properties

IUPAC Name |

tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-4-5-14-7-8(12)6-11/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFSHWTZFMZJJMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647753 | |

| Record name | tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

748805-97-2 | |

| Record name | 1,1-Dimethylethyl tetrahydro-6-oxo-1,4-oxazepine-4(5H)-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=748805-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate typically involves the reaction of tert-butyl chloroformate with 6-oxo-1,4-oxazepane-4-carboxylic acid. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond . The reaction conditions usually include a temperature range of 0-5°C to prevent any side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent product quality. The compound is then purified using techniques such as recrystallization or chromatography to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate involves its interaction with specific molecular targets. The oxo group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The compound’s unique structure allows it to modulate various biochemical pathways, making it a valuable tool in research .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Table 1: Key Structural Analogs and Their Properties

Structural and Functional Differences

Position 6 Modifications

- 6-Oxo vs. 6-Amino: The ketone group in the target compound enables reductive amination to form secondary amines, whereas the 6-amino analog () acts as a nucleophile for coupling reactions (e.g., with carboxylic acids to form amides) .

- 6-Oxo vs. This modification is critical for pharmacokinetic optimization in drug design .

Ring Substitutions

- 3-Vinyl Group :

The vinyl substituent in ’s compound introduces unsaturation, enabling cycloaddition reactions or radical polymerization. This contrasts with the saturated oxazepane ring of the target compound .

Functional Group Additions

Research and Industrial Relevance

- Medicinal Chemistry: The target compound’s ketone group is pivotal in synthesizing leukemia inhibitors via reductive amination, yielding nM-potent candidates . In contrast, the 6-amino analog () is more suited for generating urea or sulfonamide derivatives .

- Material Science: The vinyl-substituted analog () could serve as a monomer for functional polymers, diverging from the target compound’s biological focus .

- Industrial Scale :

The target compound is available in industrial-grade (99% purity, 25 kg/drum) for large-scale synthesis, whereas analogs like the bromopentanamido derivative are niche intermediates .

Physicochemical and Stability Considerations

- Solubility: Hydroxy and amino analogs () exhibit higher polarity, improving water solubility compared to the hydrophobic Boc-protected target compound .

- Stability : The Boc group in all derivatives enhances thermal stability, but the vinyl-substituted compound () may require inert storage to prevent polymerization .

Biological Activity

tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate (CAS No. 748805-97-2) is a chemical compound with the molecular formula C10H17NO4 and a molecular weight of 215.25 g/mol. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly as a Bruton’s Tyrosine Kinase (BTK) inhibitor.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors involved in various signaling pathways. The oxo group in the compound facilitates hydrogen bonding, which can influence enzyme activity and modulate biochemical pathways. This modulation is crucial for its role in inhibiting BTK, a key player in B-cell receptor signaling, which is significant in the treatment of certain cancers and autoimmune diseases .

Biological Effects

Research indicates that this compound exhibits several biological effects:

- Inhibition of BTK : The compound has been shown to inhibit BTK activity, leading to reduced proliferation of B-cell malignancies .

- Anti-inflammatory Properties : By inhibiting BTK, the compound may also exhibit anti-inflammatory effects, making it a candidate for treating autoimmune conditions .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Cancer Cell Lines : In vitro studies demonstrated that this compound effectively inhibited the growth of various B-cell lymphoma cell lines. The IC50 values indicated significant potency compared to other known inhibitors .

- Animal Models : In vivo experiments using mouse models of rheumatoid arthritis showed that administration of this compound led to decreased disease severity and inflammation markers .

- Pharmacokinetics : Research on the pharmacokinetic profile revealed that the compound has favorable absorption characteristics and a half-life suitable for therapeutic applications .

Data Table

The following table summarizes key findings from various studies on this compound:

Q & A

Basic: What safety protocols are essential for handling tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., N95 masks) if ventilation is insufficient .

- Ventilation: Conduct experiments in a fume hood to avoid inhalation of vapors or aerosols .

- Storage: Store refrigerated in airtight containers away from ignition sources. Ensure containers are upright to prevent leakage .

- Spill Management: Use inert absorbents (e.g., vermiculite) for spills, followed by decontamination with ethanol/water mixtures. Avoid dry sweeping to prevent electrostatic discharge .

- First Aid: For skin contact, wash with soap/water for 15 minutes. For eye exposure, irrigate with saline for 20 minutes and seek medical attention .

Basic: What synthetic routes are commonly used for this compound, and how is purity validated?

Answer:

- Synthesis: The compound is typically synthesized via ring-opening reactions of epoxides or lactams, using tert-butyl carbamate as a protecting group. For example, coupling Boc-protected intermediates with oxazepane precursors under anhydrous conditions .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (e.g., using dichloromethane/hexane mixtures) is employed .

- Purity Validation:

- NMR: Confirm absence of impurities via <sup>1</sup>H/<sup>13</sup>C NMR (e.g., tert-butyl singlet at δ 1.4 ppm).

- HPLC: Use C18 columns (acetonitrile/water gradient) to verify >95% purity .

- X-ray Crystallography: Resolve structural ambiguities (e.g., oxazepane ring conformation) using single-crystal diffraction .

Advanced: How can spectral data contradictions (e.g., NMR vs. IR) in derivatives of this compound be resolved?

Answer:

- Cross-Validation: Compare experimental NMR shifts with computational predictions (DFT/B3LYP methods) to identify discrepancies caused by solvent effects or tautomerism .

- Isotopic Labeling: Use deuterated analogs to confirm peak assignments in complex splitting patterns.

- Supplementary Techniques:

- Controlled Degradation Studies: Monitor sample stability under varying temperatures/pH to detect decomposition products that may skew data .

Advanced: What experimental design strategies optimize the yield of this compound under catalytic conditions?

Answer:

- Catalyst Screening: Test Lewis acids (e.g., ZnCl2) or organocatalysts (e.g., DMAP) to enhance reaction efficiency.

- DOE (Design of Experiments): Vary parameters (temperature, solvent polarity, catalyst loading) using a fractional factorial design to identify critical factors .

- In Situ Monitoring: Employ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction kinetics dynamically.

- Workup Optimization: Use biphasic extraction (e.g., ethyl acetate/water) to minimize product loss during purification .

Basic: How should stability and degradation of this compound be monitored during long-term storage?

Answer:

- Stability Indicators:

- Thermal Stability: Perform TGA/DSC to identify decomposition thresholds (e.g., >100°C) .

- Hydrolytic Sensitivity: Monitor for ester hydrolysis by HPLC under accelerated conditions (40°C, 75% humidity) .

- Storage Conditions: Refrigerate at 2–8°C in amber vials with desiccants (e.g., silica gel) to prevent moisture ingress .

- Periodic Reanalysis: Conduct NMR/HPLC every 6 months to detect degradation (e.g., tert-butyl deprotection or oxazepane ring oxidation) .

Advanced: How does the tert-butyl group influence the oxazepane ring’s reactivity in nucleophilic substitutions?

Answer:

- Steric Effects: The tert-butyl group creates a bulky environment, hindering nucleophilic attack at the carbamate carbonyl. This can redirect reactivity to the oxazepane oxygen or nitrogen sites .

- Electronic Effects: The electron-donating tert-butyl group stabilizes adjacent carbocations, favoring SN1 mechanisms in polar solvents (e.g., DMF).

- Computational Modeling: Use DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces and predict regioselectivity .

- Experimental Probes: Compare reaction rates with analogs lacking the tert-butyl group (e.g., methyl or benzyl derivatives) to isolate steric/electronic contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.